Cas no 1805096-14-3 (2-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)pyridine-3-acetonitrile)

2-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)pyridine-3-acetonitrile 化学的及び物理的性質
名前と識別子
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- 2-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)pyridine-3-acetonitrile
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- インチ: 1S/C10H8F4N2O2/c1-17-8-4-6(2-3-15)7(5-11)16-9(8)18-10(12,13)14/h4H,2,5H2,1H3
- InChIKey: SFERPLKFSANEQZ-UHFFFAOYSA-N
- ほほえんだ: FCC1C(CC#N)=CC(=C(N=1)OC(F)(F)F)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 315
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 55.1
2-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)pyridine-3-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029083991-1g |
2-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)pyridine-3-acetonitrile |
1805096-14-3 | 97% | 1g |
$1,564.50 | 2022-04-01 |
2-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)pyridine-3-acetonitrile 関連文献
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
2-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)pyridine-3-acetonitrileに関する追加情報
Introduction to 2-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)pyridine-3-acetonitrile (CAS No. 1805096-14-3)
2-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)pyridine-3-acetonitrile is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1805096-14-3, is characterized by its complex structural framework, which includes multiple fluorinated and methoxy-substituted pyridine rings. The presence of both fluoromethyl and trifluoromethoxy groups imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.
The significance of this compound lies in its potential applications across various therapeutic areas. Recent advancements in drug discovery have highlighted the importance of fluorinated heterocycles in enhancing metabolic stability, binding affinity, and overall pharmacological efficacy. The structural motif of 2-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)pyridine-3-acetonitrile aligns well with these trends, offering a versatile platform for medicinal chemists to explore.
In the context of modern pharmaceutical research, this compound has been explored for its role in synthesizing small-molecule inhibitors targeting key biological pathways. For instance, studies have demonstrated its utility in developing molecules that interact with enzymes involved in cancer metabolism and inflammation. The fluoromethyl group, in particular, has been shown to improve the binding interactions with protein targets, while the methoxy and trifluoromethoxy substituents contribute to fine-tuning the pharmacokinetic profile.
Recent publications have highlighted the synthesis and preliminary biological evaluation of derivatives derived from 2-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)pyridine-3-acetonitrile. These studies have revealed promising activities against various disease-related targets, including kinases and transcription factors. The compound’s ability to serve as a precursor for more complex molecules has positioned it as a cornerstone in the design of next-generation therapeutics.
The synthetic approach to 2-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)pyridine-3-acetonitrile involves multi-step organic transformations, often requiring precise control over reaction conditions to achieve high yields and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the fluorinated groups efficiently. These synthetic strategies not only underscore the compound’s complexity but also highlight the expertise required to handle such molecules in a laboratory setting.
The chemical properties of this compound make it particularly interesting for studying molecular interactions at the atomic level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been utilized to elucidate its structure and understand how it interacts with biological targets. These structural insights are crucial for optimizing drug candidates and improving their therapeutic potential.
From a commercial perspective, 2-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)pyridine-3-acetonitrile is sought after by research institutions and pharmaceutical companies due to its versatility as an intermediate. Its role in generating novel compounds with potential therapeutic value underscores its importance in the drug discovery pipeline. As research continues to uncover new applications for fluorinated pyridines, the demand for this compound is expected to grow.
The safety and handling of 2-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)pyridine-3-acetonitrile adhere to standard laboratory protocols for organic compounds. While it is not classified as a hazardous material under current regulations, proper precautions must be taken to ensure safe handling, including use of personal protective equipment (PPE) and working in well-ventilated areas.
In conclusion, 2-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)pyridine-3-acetonitrile (CAS No. 1805096-14-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications make it a valuable asset in the development of innovative therapeutics. As research progresses, this compound will continue to play a pivotal role in shaping the future of drug discovery and development.
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